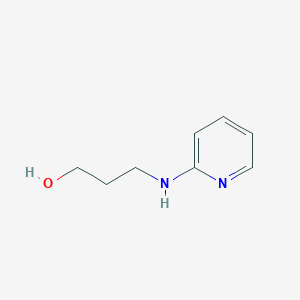

2-(3-Hydroxypropyl)aminopyridine

Cat. No. B098001

M. Wt: 152.19 g/mol

InChI Key: QTTQBQLTBUGHCD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08076475B2

Procedure details

Charge 2-chloropyridine (1.0 equiv) and 3-aminopropan-1-ol (2.2 equiv, 1.5 volumes, 1.5 wt equiv) and mix thoroughly. Purge oxygen from the system by applying vacuum (ca −10 psi) to the system and backfilling with nitrogen three times. Heat the solution to 150° C. and hold for 13-16 h under a nitrogen atmosphere. The light yellow to yellow reaction mixture is then cooled to 18-23° C. and water (1.0 volume, 1.0 wt equiv) is added. Extract the mixture three times with i-PrOAc (3×5.0 volumes, 3×4.4 wt equiv). Combine the organic extracts and wash with water (0.5 volumes, 0.5 wt equiv). Concentrate the i-PrOAc solution in vacuo to minimum stir. Tert-butyl methyl ether (5.0 volumes, 3.7 wt equiv) is used to dissolve the residual oil. Add seed crystals (0.1 wt %) of the pure product and hold at 18-23 for 5 h. Cool the mixture to 0-5° C. and hold for 1-2 h. Isolate the crystalline product by filtration and wash twice with tent-butyl methyl ether (2×2 volumes, 2×1.5 wt equiv) at 5-10° C. Dry 3-(2-pyridinylamino)-1-propanol at 25-30° C. under reduced pressure. Percent yield range observed: 60-70%.

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:8][CH2:9][CH2:10][CH2:11][OH:12].O=O>O>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:8][CH2:9][CH2:10][CH2:11][OH:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCCO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mix thoroughly

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The light yellow to yellow reaction mixture is then cooled to 18-23° C.

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extract the mixture three times with i-PrOAc (3×5.0 volumes, 3×4.4 wt equiv)

|

WASH

|

Type

|

WASH

|

|

Details

|

Combine the organic extracts and wash with water (0.5 volumes, 0.5 wt equiv)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate the i-PrOAc solution in vacuo to minimum stir

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve the residual oil

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add seed crystals (0.1 wt %) of the pure product

|

WAIT

|

Type

|

WAIT

|

|

Details

|

hold at 18-23 for 5 h

|

|

Duration

|

5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool the mixture to 0-5° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

hold for 1-2 h

|

|

Duration

|

1.5 (± 0.5) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Isolate the crystalline product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

wash twice with tent-butyl methyl ether (2×2 volumes, 2×1.5 wt equiv) at 5-10° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 25-30° C.

|

Outcomes

Product

Details

Reaction Time |

14.5 (± 1.5) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

N1=C(C=CC=C1)NCCCO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |